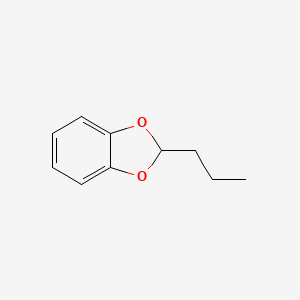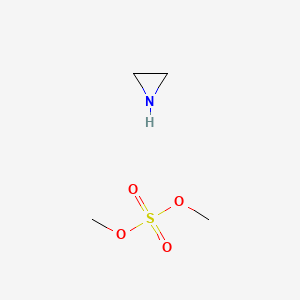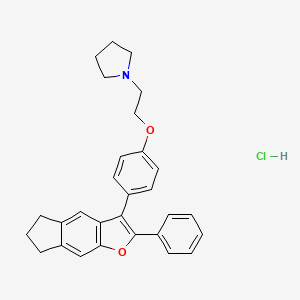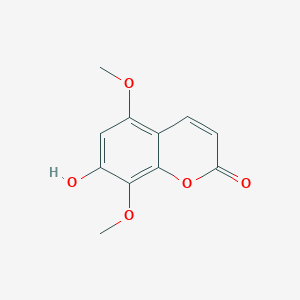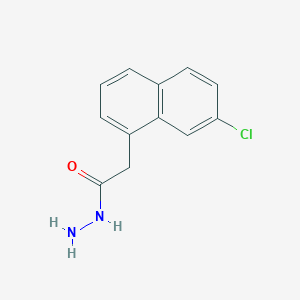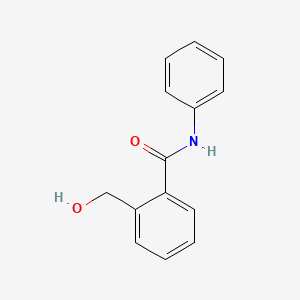![molecular formula C13H13NO5S B14689550 4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid CAS No. 27327-65-7](/img/structure/B14689550.png)
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an amino group substituted with a 2-oxopropyl group, and a sulfonic acid group attached to a naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid typically involves the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonic acid group.
Substitution: The amino group is then substituted with a 2-oxopropyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled heating to specific temperatures to facilitate the reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Multiple purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonic acid derivatives.
Substitution: Formation of various substituted naphthalenesulfonic acids.
Scientific Research Applications
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- Naphthalene-2-sulfonic acid
Uniqueness
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthalenesulfonic acids. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
27327-65-7 |
|---|---|
Molecular Formula |
C13H13NO5S |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
4-hydroxy-7-(2-oxopropylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C13H13NO5S/c1-8(15)7-14-10-2-3-12-9(4-10)5-11(6-13(12)16)20(17,18)19/h2-6,14,16H,7H2,1H3,(H,17,18,19) |
InChI Key |
SMQNEZBKNFVUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



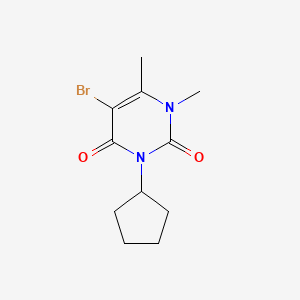
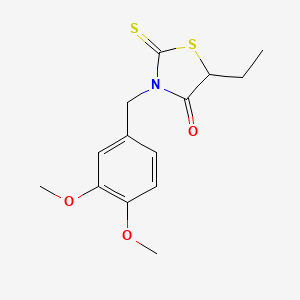

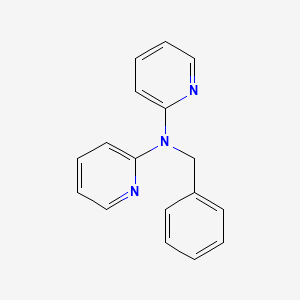
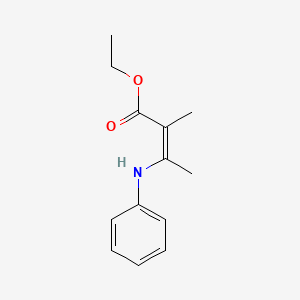
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
